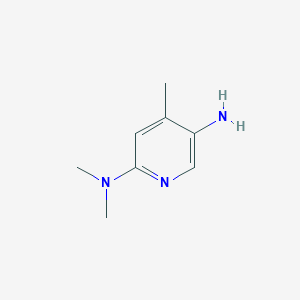

2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N,4-trimethylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-4-8(11(2)3)10-5-7(6)9/h4-5H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKUJNKEPAYPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dimethylamino 4 Methyl 5 Aminopyridine 3hcl and Its Analogues

Classical and Contemporary Approaches to Aminopyridine Synthesis

The construction of the aminopyridine scaffold can be achieved through a variety of synthetic strategies, ranging from traditional methods to modern, more sophisticated techniques. These approaches can be broadly categorized into the functionalization of a pre-existing pyridine (B92270) ring and the de novo construction of the pyridine core.

Nucleophilic Substitution Reactions in Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing amino groups onto a pyridine ring. nih.govlibretexts.org In this type of reaction, a nucleophile displaces a leaving group on the pyridine ring. The reactivity of the pyridine ring towards nucleophilic attack is influenced by the position of the leaving group and the presence of electron-withdrawing or electron-donating substituents.

Pyridines with leaving groups at the 2- and 4-positions are particularly susceptible to nucleophilic substitution. libretexts.org This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen atom, thereby stabilizing the intermediate. For the synthesis of 2-aminopyridines, a common approach involves the reaction of a 2-halopyridine with an amine.

To enhance the reactivity of the pyridine ring towards nucleophiles, it can be converted to its N-oxide. The N-oxide group is strongly electron-withdrawing, which activates the ring for nucleophilic attack, especially at the 2- and 4-positions. Following the substitution reaction, the N-oxide can be removed by reduction. A method for the 2-amination of pyridine N-oxides has been reported using tert-butylamine (B42293) followed by the cleavage of the tert-butyl group under acidic conditions. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions for Aminopyridine Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| 2-Chloropyridine | Ammonia (B1221849) | 2-Aminopyridine (B139424) | High temperature and pressure |

| 2-Bromopyridine (B144113) | Dimethylamine (B145610) | 2-(Dimethylamino)pyridine | Palladium catalyst, base |

Cyclization Reactions for Pyridine Core Formation

The de novo synthesis of the pyridine ring through cyclization reactions offers a powerful alternative to the functionalization of a pre-existing ring. These methods often allow for the construction of highly substituted pyridines with a high degree of control over the substitution pattern.

One of the most well-known methods is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wordpress.com While the precursors are often inexpensive, this reaction can sometimes suffer from low yields. wordpress.com

The Bönnemann cyclization is another versatile method that involves the [2+2+2] cycloaddition of a nitrile with two molecules of acetylene. wordpress.com This reaction can be activated by heat or photochemically, with the photoinduced method proceeding under milder conditions. wordpress.com By selecting the appropriate nitrile, various substituted pyridines can be synthesized. wordpress.com

Other notable cyclization strategies include:

Kröhnke pyridine synthesis: This method utilizes a pyridinium (B92312) salt to generate a substituted pyridine.

Gattermann–Skita synthesis: Involves the reaction of a malonate ester salt with dichloromethylamine. wordpress.com

Boger pyridine synthesis: A Diels-Alder reaction-based approach.

In some instances, non-enzymatic pyridine ring formation can occur from a 1,5-dicarbonyl compound reacting with ammonia. researchgate.net

Multicomponent Reaction Strategies for 2-Aminopyridine Derivatives

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including 2-aminopyridine derivatives. uniroma1.itrasayanjournal.co.in MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains substantial portions of all the initial reactants. rasayanjournal.co.in This strategy is advantageous as it reduces the number of synthetic steps, minimizes waste, and allows for the rapid generation of molecular diversity. rasayanjournal.co.in

A common MCR for the synthesis of 2-aminopyridines involves the reaction of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt. uniroma1.it Another approach utilizes the reaction of enaminones, primary amines, and a compound with an active methylene (B1212753) group. rasayanjournal.co.in These reactions can often be performed under mild and environmentally friendly conditions, sometimes even without a catalyst and solvent-free. uniroma1.itrasayanjournal.co.in

The mechanism of these reactions typically involves a cascade of transformations, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by aromatization to yield the final 2-aminopyridine product. rasayanjournal.co.in

Green Chemistry Principles in the Synthesis of Aminopyridines

Environmentally Benign Protocols and Catalyst-Free Methods

A significant focus in the green synthesis of aminopyridines is the development of protocols that avoid the use of hazardous reagents and solvents. rsc.org As mentioned in the context of MCRs, many synthetic procedures for 2-aminopyridines can be carried out under solvent-free conditions, which eliminates the environmental burden associated with solvent use and disposal. uniroma1.itrasayanjournal.co.in

Furthermore, the development of catalyst-free reactions is a key aspect of green chemistry. uniroma1.it While catalysts can enhance reaction rates and selectivity, they can also be toxic, expensive, or difficult to separate from the reaction mixture. Catalyst-free MCRs for 2-aminopyridine synthesis provide a simple and practical alternative to conventional methods. uniroma1.it

The use of renewable starting materials is another important aspect of green chemistry. For instance, glycerol, a byproduct of biodiesel production, has been investigated as a feedstock for the synthesis of pyridines in a thermo-catalytic process with ammonia. jocpr.com

Atom Economy and Sustainability Metrics in Synthetic Route Evaluation

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. Atom economy is a fundamental concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.netprimescholars.com A reaction with high atom economy generates minimal waste. primescholars.com

Table 2: Key Green Chemistry Metrics

| Metric | Description |

|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% nih.gov |

| E-Factor | Total weight of waste / weight of product whiterose.ac.uk |

| Process Mass Intensity (PMI) | Total mass in a process / mass of product |

| Reaction Mass Efficiency (RME) | Mass of the desired product / total mass of reactants whiterose.ac.uk |

The E-Factor and Process Mass Intensity (PMI) are other important metrics that take into account the total amount of waste generated in a process, including reagents, solvents, and purification agents. whiterose.ac.uk A lower E-Factor or PMI indicates a more sustainable process. The Reaction Mass Efficiency (RME) provides a more comprehensive measure of the efficiency of a reaction by considering the yield and stoichiometry of the reactants. whiterose.ac.uk

The evaluation of these metrics is crucial for comparing different synthetic routes and identifying areas for improvement in terms of sustainability. For example, multicomponent reactions often exhibit high atom economy and low E-Factors due to their convergent nature and the reduction of waste-generating steps.

Microwave-Assisted and High-Pressure Reaction Systems in Heterocycle Synthesis

The synthesis of heterocyclic compounds, including aminopyridine derivatives, has been significantly advanced by the adoption of modern techniques such as microwave-assisted synthesis and high-pressure reaction systems. These methods offer distinct advantages over traditional synthetic protocols, primarily by enhancing reaction rates, improving yields, and promoting greener chemical processes.

Microwave-assisted synthesis utilizes dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture. This technique has been shown to drastically reduce reaction times from hours to minutes while often improving product yields. researchgate.netnih.gov For instance, the synthesis of various 2-aminopyrimidine (B69317) and 1,2,4-triazolo[1,5-a]pyridine derivatives demonstrates the efficiency of microwave irradiation over conventional heating methods. mdpi.comnih.gov In a comparative study, the synthesis of pyrano[2,3-d]pyrimidine derivatives was completed in 3-6 minutes with 78-94% yields under microwave irradiation, whereas conventional heating required 1-6 hours to achieve lower to moderate yields. nih.gov This rapid, energy-efficient approach is highly applicable to the synthesis of substituted pyridines, where it can facilitate reactions such as nucleophilic aromatic substitution to introduce the amino and dimethylamino groups onto the pyridine core.

High-pressure reaction systems represent another powerful tool in heterocycle synthesis. Certain reactions, such as the amination of halopyridines, may require elevated temperatures and pressures to proceed efficiently. For example, the reaction of 4-chloropyridine (B1293800) with dimethylamine to form 4-(dimethylamino)pyridine necessitates a temperature of 150°C under pressure. google.com Similarly, converting 2-bromopyridine to 2-aminopyridine with ammonium hydroxide (B78521) requires high temperatures of 200°C under pressure. google.com While effective, these conditions can present challenges for large-scale commercial production, making them more suitable for specific, targeted syntheses where such forcing conditions are unavoidable.

| Reaction Type | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Synthesis of Pyrano[2,3-d]pyrimidines | Microwave Irradiation | 3–6 min | 78–94% |

| Conventional Heating | 1–6 h | 69–87% | |

| Synthesis of 1,2,4-Triazolo[1,5-a]pyridines | Microwave Irradiation | Specific examples show yields up to 94% | Up to 94% |

| Conventional Reflux | Corresponding examples show yields up to 85% | Up to 85% |

Derivatization Strategies for Structural Modification of Aminopyridines

Derivatization is a key strategy for modifying the structure of a parent compound like an aminopyridine to refine its physicochemical and biological properties. This involves targeted chemical changes to functional groups on the molecule. For aminopyridines, derivatization can modulate properties such as solubility, lipophilicity, and electronic character, which is crucial for optimizing the molecule for specific applications. nih.govnih.gov

Functional Group Interconversions and Bioisosteric Replacements

Functional group interconversion (FGI) is a fundamental tactic in organic synthesis that involves converting one functional group into another. fiveable.meic.ac.uk In the context of synthesizing analogues of 2-(Dimethylamino)-4-methyl-5-aminopyridine, a common and crucial FGI is the reduction of a nitro group. The synthesis of many aminopyridines often proceeds through a nitropyridine intermediate, for example, the synthesis of 2-methyl-5-nitropyridine (B155877) from 2-methylpyridine. mdpi.comchemicalbook.com This nitro group is then reduced to the corresponding primary amine (the 5-amino group) using various reducing agents. Other relevant FGIs include the conversion of amides or chloropyridines into amines. researchgate.net

Bioisosteric replacement is a sophisticated derivatization strategy widely used in medicinal chemistry to improve a molecule's properties while retaining its desired biological activity. nih.govcambridgemedchemconsulting.com A bioisostere is a functional group or substituent that possesses similar physical or chemical properties to another group. drughunter.com The goal is to create a new molecule with enhanced characteristics, such as improved metabolic stability or better target binding. nih.gov For an aminopyridine scaffold, a primary amino group or a substituent on the ring could be replaced with a bioisostere. For example, heterocyclic rings like 1,2,3-triazoles or oxadiazoles (B1248032) are often used as bioisosteres for amide bonds, offering improved metabolic stability. drughunter.comnih.gov The trifluoroethylamine group has also been explored as an amide bioisostere. drughunter.com This strategy allows for fine-tuning of the molecule's steric and electronic profile.

Modulation of Substituent Effects for Targeted Property Optimization

The properties and reactivity of the aminopyridine ring are heavily influenced by the nature and position of its substituents. Modifying these substituents allows for the targeted optimization of molecular characteristics. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the pyridine ring, affecting its reactivity and photophysical properties. beilstein-journals.org

For example, studies on various aminopyridine derivatives have shown that their fluorescent properties are highly dependent on the substituents. The presence of an EDG, like a methyl group, can stabilize the ring system and lead to increased fluorescence quantum yield. beilstein-journals.org Conversely, EWGs can also be strategically placed to create specific electronic systems, such as an acceptor-donor-acceptor (A-D-A) framework, which can give rise to unique properties like aggregation-induced emission enhancement (AIEE). beilstein-journals.org The manipulation of substituents at various positions on the aminopyridine scaffold is a critical tool for increasing structural diversity and tailoring optical and electronic properties for specific applications. nih.gov

| Substituent Type | Position | Effect on Property (e.g., Fluorescence) | Rationale |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃) | Position 5 | Increased fluorescence quantum yield | Stabilizes the ring system through inductive effect |

| Electron-Withdrawing (e.g., -Br, -CF₃) | Position 5 | Can create A-D-A systems leading to AIEE properties | Modifies the electronic structure, affecting excited state properties |

| Alkyl vs. Aryl groups | 2-amine position | Modulates quantum yield and emission wavelength | Alters steric and electronic environment around the amino group |

| Azido group (-N₃) | Various | Fluorescence quenching | The electron-rich nature of the azide (B81097) group quenches fluorescence |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Dimethylamino 4 Methyl 5 Aminopyridine 3hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR, 2D NMR, VT NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be a pivotal technique for the complete structural assignment of 2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The protonation of the nitrogen atoms would lead to a significant downfield shift for the adjacent protons due to the increased deshielding effect. The aromatic protons on the pyridine (B92270) ring would likely appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing nature of the protonated amino groups. The methyl protons of the dimethylamino and the 4-methyl groups would each exhibit a singlet, with the N-methyl protons likely shifted downfield compared to the C-methyl protons. The presence of N-H protons from the protonated amino groups would give rise to broad signals, the chemical shift and appearance of which would be dependent on the solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. The carbon atoms attached to the nitrogen atoms would experience a notable downfield shift upon protonation. The chemical shifts of the aromatic carbons would also be affected, reflecting the altered electron distribution in the pyridine ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the correlations between protons and carbons, allowing for unambiguous assignment of all signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, aiding in conformational analysis.

Variable Temperature (VT) NMR: VT NMR studies could be employed to investigate dynamic processes such as proton exchange or restricted rotation around the C-N bonds, which might be influenced by the bulky nature of the substituents and the effects of protonation.

Infrared (IR) and Electronic Absorption/Fluorescence Spectroscopy for Vibrational and Optical Properties

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by prominent N-H stretching vibrations in the region of 3200-2500 cm⁻¹, typical for amine hydrochlorides. These bands are often broad due to hydrogen bonding. The C-H stretching vibrations of the aromatic and methyl groups would appear around 3100-2850 cm⁻¹. The aromatic C=C and C=N stretching vibrations would be observed in the 1600-1400 cm⁻¹ region. Bending vibrations for N-H and C-H groups would be present at lower wavenumbers.

Electronic Absorption/Fluorescence Spectroscopy: The UV-Visible absorption spectrum, likely recorded in a suitable solvent like methanol (B129727) or water, would reveal the electronic transitions within the molecule. The protonation of the amino groups would cause a hypsochromic (blue) shift in the absorption maxima compared to the free base, as the non-bonding electrons on the nitrogen atoms are no longer available for delocalization with the pyridine pi-system. Information on the fluorescence properties would require experimental measurement, as the emission characteristics are difficult to predict. The trihydrochloride salt may exhibit different fluorescence behavior compared to the neutral compound due to the changes in electronic structure upon protonation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be crucial for confirming the elemental composition of the compound. Using techniques such as electrospray ionization (ESI), the exact mass of the protonated molecule (the cation of the free base) would be determined with high accuracy. This would allow for the calculation of the molecular formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable structural information. Characteristic losses, such as the loss of methyl groups or HCl, would help to confirm the connectivity of the molecule.

Structure Reactivity and Structure Property Relationships in Aminopyridine Chemistry

Correlation of Structural Features with Chemical Reactivity and Stability

The chemical reactivity and stability of 2-(Dimethylamino)-4-methyl-5-aminopyridine are intrinsically linked to its molecular architecture. The core of the molecule is a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom. The reactivity of this ring is significantly modulated by the three substituents it bears: a dimethylamino group (-N(CH₃)₂), a methyl group (-CH₃), and an amino group (-NH₂).

All three substituents are classified as electron-donating groups (EDGs). pharmaguideline.com They increase the electron density of the aromatic pyridine ring through a combination of inductive and resonance effects.

Inductive Effect (+I): The alkyl groups (methyl and dimethylamino) push electron density towards the ring through the sigma (σ) bonds. pharmaguideline.com

Resonance Effect (+M): The amino and dimethylamino groups possess lone pairs of electrons on their nitrogen atoms, which can be delocalized into the pyridine ring's pi (π) system. This delocalization, particularly effective when the substituent is at the ortho or para position relative to the ring nitrogen, significantly enriches the ring with electron density. quora.com

This increased electron density makes the pyridine ring more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine, which is generally resistant to such reactions. pearson.com However, the positions of substitution are directed by the combined influence of the existing groups. Conversely, the high electron density enhances the nucleophilic character of the ring nitrogen, making it a potent nucleophile and base. ias.ac.in

The stability of the compound is influenced by these electronic factors as well as by its environment. Like other aminopyridines, its stability is pH-dependent. nih.gov In acidic solutions, the nitrogen atoms can be protonated to form hydrochloride salts, such as the specified 2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl. This salt form generally exhibits greater stability and water solubility. Studies on related compounds like 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788) have shown excellent chemical stability in solid oral dosage forms over extended periods under various storage conditions. sefh.esnih.gov The presence of multiple basic centers in 2-(Dimethylamino)-4-methyl-5-aminopyridine suggests that its stability profile will be characterized by a complex relationship with pH.

Impact of Substituent Effects on Basicity, Nucleophilicity, and Ligand Binding Affinity

The electron-donating substituents on 2-(Dimethylamino)-4-methyl-5-aminopyridine have a profound impact on its chemical properties, particularly its basicity, nucleophilicity, and its capacity to act as a ligand.

Basicity: An amine's basicity stems from the availability of the lone pair of electrons on the nitrogen atom to accept a proton. pharmaguideline.com In 2-(Dimethylamino)-4-methyl-5-aminopyridine, there are three basic nitrogen centers: the pyridine ring nitrogen, the 5-amino group nitrogen, and the 2-dimethylamino group nitrogen. The electron-donating nature of the methyl, amino, and dimethylamino groups increases the electron density on the ring nitrogen, making it more basic than unsubstituted pyridine. scribd.com The dimethylamino group, in particular, is a strong activating group, and its resonance effect significantly enhances basicity. wikipedia.org This is evident when comparing the pKa values of the conjugate acids of related compounds.

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.2 |

| 4-Aminopyridine | 9.11 |

| 4-(Dimethylamino)pyridine (DMAP) | 9.6 |

This table illustrates the increase in basicity (higher pKa) with the addition of electron-donating amino groups. Data sourced from various chemical resources.

Nucleophilicity: Nucleophilicity is also enhanced by the electron-donating substituents. The increased electron density makes the nitrogen atoms, especially the ring nitrogen, more effective at attacking electron-deficient centers (electrophiles). ias.ac.inuni-muenchen.de This heightened nucleophilicity makes substituted aminopyridines like 4-(Dimethylamino)pyridine (DMAP) useful as catalysts in organic synthesis, for instance, in acylation reactions. wikipedia.org Given the presence of an even more electron-rich system in 2-(Dimethylamino)-4-methyl-5-aminopyridine, it is expected to be a strong nucleophile.

Ligand Binding Affinity: The presence of multiple nitrogen atoms with available lone pairs makes 2-(Dimethylamino)-4-methyl-5-aminopyridine an excellent candidate as a ligand in coordination chemistry. rsc.org It can act as a multidentate ligand, binding to a single metal center through more than one nitrogen atom, a process known as chelation. The arrangement of nitrogen atoms (at positions 1, 2, and 5) allows for the formation of stable five- or six-membered chelate rings with metal ions. The affinity and mode of binding are influenced by:

Steric Hindrance: The methyl and dimethylamino groups can create steric bulk that influences which nitrogen atoms can coordinate with a metal center and the resulting geometry of the complex. researchgate.net

Electronic Effects: The electron-donating groups enhance the Lewis basicity of the nitrogen atoms, leading to stronger coordination bonds with Lewis acidic metal centers. nih.gov

Bite Angle: The geometry of the pyridine ring dictates the distance and angle between the coordinating nitrogen atoms, which determines its suitability for binding to different metal ions.

Aminopyridine derivatives have been shown to form stable complexes with a variety of transition metals, and their binding affinity can be tuned by altering the substituents on the pyridine ring. nih.govnih.gov

Stereoelectronic Effects and Conformational Analysis in Substituted Pyridines

Stereoelectronic effects describe how the spatial arrangement of atoms and orbitals influences the electronic properties and reactivity of a molecule. In 2-(Dimethylamino)-4-methyl-5-aminopyridine, the pyridine ring is inherently planar. researchgate.net The key conformational considerations involve the orientation of the exocyclic amino and dimethylamino groups relative to this plane.

The rotation around the C-N bonds connecting the substituents to the ring is a primary conformational variable. The orientation of these groups is governed by a balance between steric hindrance and electronic effects. For the 5-amino group, rotation is relatively free, though conformations that allow for optimal delocalization of the nitrogen lone pair into the ring are favored.

For the 2-dimethylamino group, steric interactions between the methyl groups and the pyridine ring nitrogen (at position 1) can be significant. This may lead to a twisted conformation where the dimethylamino group is not perfectly coplanar with the pyridine ring. Such a twist would slightly reduce the resonance effect of the dimethylamino group but would alleviate steric strain. Computational and experimental studies on similar substituted pyridines have been used to determine the most stable conformers and the energy barriers to rotation. nih.govnih.gov

Structure-Activity Relationships (SAR) in Related Aminopyridine Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. nih.gov Aminopyridine derivatives are a common scaffold in drug discovery, and numerous SAR studies have been conducted on them. rsc.orgacs.org While specific SAR data for 2-(Dimethylamino)-4-methyl-5-aminopyridine is not widely published, general principles can be drawn from related compounds. nih.gov

For instance, in the development of kinase inhibitors, a common application for aminopyridine scaffolds, specific interactions with the enzyme's active site are paramount. researchgate.net SAR studies often explore how different substituents at various positions on the pyridine ring affect binding affinity and selectivity.

| Scaffold | Position of Modification | Structural Change | Impact on Activity | Reference Principle |

|---|---|---|---|---|

| Aminopyridine | Position 4 | Introduction of a lipophilic group | Improved binding, suggesting a hydrophobic pocket | researchgate.net |

| Aminopyridine | Position 5 | Addition of a phenoxy group | Increased potency as a BTK inhibitor | researchgate.net |

| Aminopyridine | Pyridine Nitrogen | Coordination with heme iron in CYP51 enzymes | Inhibition of parasite growth | nih.gov |

| Diaminopurine (related scaffold) | - | Replacement of thiophene (B33073) with other heterocycles | Altered metabolic stability | nih.gov |

Applications of Aminopyridine Derivatives in Advanced Chemical Research

Catalysis in Organic Synthesis

The presence of nitrogen atoms with varying degrees of nucleophilicity and basicity makes aminopyridine derivatives highly effective in various catalytic processes. They can function as potent organocatalysts or as versatile ligands for transition metals, facilitating a wide range of organic transformations.

4-(Dimethylamino)pyridine (DMAP) is a widely recognized nucleophilic catalyst used to accelerate a variety of organic reactions, most notably acylation reactions of sterically hindered or less reactive alcohols and amines. acs.orgwikipedia.orgresearchgate.net The catalytic activity of DMAP stems from its ability to react with an acyl donor (like an acid anhydride) to form a highly reactive N-acylpyridinium ion. This intermediate is significantly more electrophilic than the initial acyl donor, rendering it susceptible to attack by a nucleophile (e.g., an alcohol) to form the final product and regenerate the DMAP catalyst. wikipedia.org

Research has focused on developing DMAP analogues with even greater catalytic potency. The effectiveness of these catalysts is influenced by the nucleophilicity of the pyridine (B92270) nitrogen and the stability of the resulting acylpyridinium intermediate. Structural modifications that enhance these properties lead to superior catalysts. For instance, creating conformationally restricted bicyclic and tricyclic analogues has proven to be a successful strategy. acs.orgresearchgate.net By locking the dimethylamino group, the lone pair of electrons on the exocyclic nitrogen is better aligned with the π-system of the pyridine ring, which increases its ability to donate electron density and stabilize the positive charge in the N-acylpyridinium intermediate. researchgate.net As predicted, tricyclic triaminopyridines were found to be approximately six times more effective than DMAP in catalyzing the esterification of tertiary alcohols. acs.org

| Catalyst | Relative Rate Constant (krel) | Reference |

|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | 1.0 | acs.org |

| 4-Pyrrolidinopyridine (PPY) | ~3-4 | acs.org |

| Bicyclic Diaminopyridine (Analogue 3 in source) | 4.7 | acs.org |

| Tricyclic Triaminopyridine (Analogue 5 in source) | 5.8 | acs.org |

| Tricyclic Triaminopyridine (Analogue 6 in source) | 6.2 | acs.org |

Aminopyridine derivatives are highly effective ligands in transition metal-catalyzed reactions, particularly in cross-coupling and C-H functionalization. nih.govrsc.orgresearchgate.net The pyridine nitrogen can act as a directing group, coordinating to a metal center and positioning it in close proximity to a specific C-H bond on the substrate. This chelation-assisted strategy facilitates the activation and subsequent functionalization of otherwise unreactive C-H bonds. nih.gov

N-aryl-2-aminopyridines are common substrates where the pyridyl group directs the functionalization of the aryl ring. nih.govresearchgate.net A variety of transition metals, including palladium, rhodium, iridium, and copper, form stable five- or six-membered metallacycle intermediates with these ligands, enabling a wide array of transformations. nih.govrsc.org These reactions are atom-economical and provide direct routes to construct complex N-heterocycles and other valuable nitrogen-containing molecules. nih.govresearchgate.net For example, palladium-catalyzed annulation of N-aryl-2-aminopyridines with alkynes is a powerful method for synthesizing indole (B1671886) derivatives. rsc.org

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C-H Activation / Annulation | N-aryl-2-aminopyridines, Alkynes | Indoles | rsc.org |

| Rhodium (Rh) | Cross-Coupling / Cyclization | N-aryl-2-aminopyridines, Propargyl Alcohols | Indole Derivatives | rsc.org |

| Palladium (Pd) | N-Arylation | 4-Amino-2,6-dichloropyridine, Bromobenzene | Di-arylated aminopyridine | acs.org |

| Copper (Cu) | (3+2)-Cycloaddition | N-aryl-2-aminopyridines, Alkynes | Indoles | rsc.org |

Supramolecular Chemistry and Noncovalent Interactions

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by noncovalent interactions. fortunejournals.comresearchgate.net Aminopyridine derivatives are excellent building blocks for such systems due to their ability to participate in a variety of directional and specific intermolecular forces, including hydrogen bonding and π-system interactions.

Protonation of the basic nitrogen atoms in aminopyridines yields aminopyridinium cations, which are highly effective components in the construction of supramolecular assemblies. These cations can act as hydrogen-bond donors, forming robust and directional interactions with hydrogen-bond acceptors like anions or neutral molecules. nih.gov

In the field of crystal engineering, these interactions are used to create extended networks with predictable structures. For instance, protonated 2-aminopyridinium has been used as a counter-ion and a structural "glue" to link polyoxometalate polyanions into ordered two-dimensional arrangements. nih.gov In these structures, the aminopyridinium cation connects to the oxygen atoms of the polyanions through multiple N-H···O hydrogen bonds, demonstrating its crucial role in directing the final supramolecular architecture. nih.gov The combination of strong hydrogen bonds and electrostatic interactions between the organic cations and inorganic anions is key to the stability of these hybrid materials. nih.gov

The protonation state of pyridine units within a larger molecule can act as a chemical switch to control its conformation. This is particularly evident in the field of foldamers—oligomers that adopt well-defined secondary structures. For example, oligopyridine dicarboxamide strands can fold into stable helical structures. nih.gov

The conformation of these systems can be dramatically altered by changing the pH. The addition of an acid, such as trifluoroacetic acid, leads to the protonation of the pyridine nitrogen atoms along the oligomer backbone. nih.gov The resulting electrostatic repulsion between the newly formed positive charges can overcome the forces that stabilize the folded helix, causing the structure to unfold into a more elongated conformation. nih.gov This process can be monitored by spectroscopic changes and demonstrates a powerful method for controlling molecular shape through an external chemical stimulus. nih.govrsc.org

Beyond hydrogen bonding, the stability of supramolecular assemblies involving aminopyridines is governed by a subtle interplay of other noncovalent forces centered on the aromatic π-system.

Lone Pair-π Interactions: This type of interaction involves an attractive force between an electron lone pair (from a heteroatom like oxygen or sulfur) and the electron-poor region of a π-system. researchgate.netrsc.org While considered a weak force, lone pair-π interactions can play a significant role in the crystal packing of molecules and the stabilization of specific conformations in biological systems. researchgate.netrsc.org In pyridine derivatives, the electron-deficient nature of the aromatic ring can facilitate these interactions with lone-pair-donating species. researchgate.net

Anion-π Interactions: Anion-π interactions are an attractive, noncovalent force between an anion and the face of an electron-deficient π-system. acs.orgnih.gov This interaction is seemingly counterintuitive, as both anions and π-systems are electron-rich. However, aromatic rings with electron-withdrawing substituents (like the nitrogen atom in pyridine) create a positive quadrupole moment, resulting in an electron-poor π-face that can attract anions. nih.govcncb.ac.cnsci-hub.se This interaction has emerged as a crucial tool in supramolecular chemistry for anion recognition, sensing, and directing the self-assembly of complex architectures. acs.orgrsc.org The binding energy of these interactions can be significant, and they play a key role in templating the formation of novel metallacycles and other supramolecular structures. acs.org

Medicinal Chemistry Applications (Mechanistic and Design Focus)

The aminopyridine scaffold is a crucial pharmacophore in modern medicinal chemistry. While direct research on the specific biological activities of 2-(Dimethylamino)-4-methyl-5-aminopyridine is limited in publicly accessible literature, the activities of structurally related aminopyridine derivatives provide a framework for understanding its potential applications.

Exploration of Pharmacophores and Broad-Spectrum Biological Activities

The aminopyridine core is a key feature in a multitude of biologically active compounds. Derivatives of this structure have been investigated for a wide range of therapeutic effects, including antibacterial, antifungal, antioxidant, and anticancer activities. researchgate.netresearchgate.netmdpi.com The strategic placement of amino and alkyl groups on the pyridine ring, as seen in 2-(Dimethylamino)-4-methyl-5-aminopyridine, can significantly influence the molecule's electronic properties, basicity, and ability to form hydrogen bonds. These factors are critical for molecular recognition and interaction with biological targets. For instance, various aminopyridine derivatives have been synthesized and evaluated for their potential as agricultural bioactives, demonstrating fungicidal and herbicidal properties. researchgate.net

Rational Design of Potent and Selective Derivatives Targeting Specific Biological Pathways

The aminopyridine structure serves as a valuable template for the rational design of targeted therapies. Medicinal chemists modify the core structure to enhance potency and selectivity for specific enzymes or receptors involved in disease pathways. researchgate.net This design process often involves computational modeling and structure-activity relationship (SAR) studies to optimize interactions with the target's binding site. researchgate.netnih.gov For example, the 2-aminopyridine (B139424) scaffold has been systematically optimized to develop potent and highly selective inhibitors for specific isoforms of nitric oxide synthase (NOS), which is a key target in treating neurodegenerative disorders. nih.govnih.gov Similarly, programs have been initiated to create ring-constrained analogues of aminopyrimidine inhibitors for cyclin-dependent kinases (CDKs), which are crucial in cancer therapy. nih.gov

Enzyme Inhibition and Receptor Modulation Studies (e.g., PI3K, NOS)

The aminopyridine motif is prominently featured in the design of inhibitors for several key enzyme families, including phosphoinositide 3-kinases (PI3K) and nitric oxide synthases (NOS).

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. acs.org The aminopyridine and related aminopyrimidine cores are integral to many PI3K inhibitors. nih.govnih.gov These structures often act as "hinge-binders," forming crucial hydrogen bonds within the ATP-binding pocket of the kinase. While direct studies on 2-(Dimethylamino)-4-methyl-5-aminopyridine as a PI3K inhibitor are not prominent, its core structure is related to compounds developed as potent PI3K/mTOR inhibitors. acs.org

Molecular Recognition Phenomena

Molecular recognition is a fundamental process in chemistry and biology where molecules interact with high specificity through non-covalent forces. nih.gov This phenomenon governs critical functions, from enzyme-substrate binding to the assembly of complex supramolecular structures. fiveable.me In the realm of advanced chemical research, aminopyridine derivatives, such as 2-(Dimethylamino)-4-methyl-5-aminopyridine, serve as valuable scaffolds for studying and exploiting these specific molecular interactions. Their defined arrangement of hydrogen bond donors and acceptors, coupled with the aromatic nature of the pyridine ring, allows for a nuanced exploration of the principles that drive molecular recognition.

Molecular recognition within heterocyclic systems, including aminopyridines, is orchestrated by a combination of non-covalent interactions. fortunejournals.comresearchgate.net These interactions, while individually weaker than covalent bonds, collectively impart high specificity and stability to molecular complexes. researchgate.net The primary forces at play are hydrogen bonding, π-π stacking, and electrostatic interactions. fortunejournals.com The spatial arrangement of functional groups on the heterocyclic ring dictates the strength and directionality of these interactions, forming the basis for selective binding.

The 2-aminopyridine group, a core feature of the subject compound, is recognized as a highly effective unit for molecular recognition, particularly in binding with molecules that possess complementary hydrogen bonding sites. nih.gov The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the amino group provides hydrogen bond donors. nih.govacs.org This dual functionality allows aminopyridines to form predictable and robust supramolecular structures, known as synthons, with other molecules or with themselves. researchgate.net For instance, they can form self-complementary dimers through N-H···N hydrogen bonds or interact with carboxylic acids to generate well-defined cyclic hydrogen-bonded motifs. researchgate.net

Substituents on the pyridine ring significantly modulate its recognition properties. Electron-donating groups, such as the amino and dimethylamino groups in 2-(Dimethylamino)-4-methyl-5-aminopyridine, increase the electron density on the pyridine nitrogen, enhancing its ability to accept a hydrogen bond. nih.gov Conversely, electron-withdrawing groups weaken this ability. nih.gov The interplay of these electronic effects and the steric hindrance of substituents allows for the fine-tuning of binding strength and selectivity. nih.govacs.org

Table 1: Key Non-Covalent Interactions in Heterocyclic Systems

| Interaction Type | Description | Role of Heterocyclic Structure |

| Hydrogen Bonding | A directional interaction between a hydrogen atom donor (e.g., N-H, O-H) and an acceptor (e.g., N, O). | The pyridine nitrogen is a primary H-bond acceptor; amino substituents are H-bond donors. nih.gov |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | The electron-deficient pyridine ring can interact favorably with electron-rich aromatic systems. |

| Electrostatic Interactions | Forces between permanent charges (ion-ion), dipoles (dipole-dipole), or charges and dipoles. | The polarized N-H bonds and the lone pair on the pyridine nitrogen create local dipoles that guide interactions. fortunejournals.com |

| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. | Contribute to the overall stability of the molecular complex by ensuring close packing. mdpi.com |

The principle of complementarity is the cornerstone of molecular recognition, dictating that two molecules must have matching shapes and chemical properties to bind specifically. nih.gov This concept, often described by the "lock-and-key" model, extends to geometric, electronic, and hydrogen-bonding complementarity. fiveable.me For a stable interaction to occur, a host molecule must present a binding site that is spatially and electronically matched to the guest molecule.

In the context of 2-(Dimethylamino)-4-methyl-5-aminopyridine, its potential for molecular recognition is defined by the complementary features it can present to a binding partner. The arrangement of its functional groups creates a distinct pattern of hydrogen bond donors and acceptors, as well as specific electrostatic potential surfaces.

Hydrogen Bond Complementarity: The molecule features multiple hydrogen bond acceptors (the pyridine nitrogen and the amino nitrogen atoms) and donors (the N-H protons of the 5-amino group). A complementary partner would possess donor groups positioned to interact with the nitrogen acceptors and acceptor groups positioned to interact with the N-H donors. For example, a carboxylic acid could form a highly stable, cyclic hydrogen-bonded complex with the 2-aminopyridine moiety. researchgate.net

Electronic Complementarity: The distribution of electron density in the molecule guides its interactions. The electron-rich nitrogen atoms are nucleophilic sites that will preferentially interact with electrophilic or protonated sites on a partner molecule. The electron-donating nature of the amino and dimethylamino groups enhances the negative electrostatic potential around the pyridine nitrogen, making it a stronger interaction point for positively charged or polarized hydrogen atoms. nih.gov

The combination of these complementary features ensures that aminopyridine derivatives can selectively bind to specific target molecules, forming stable supramolecular assemblies. acs.org This selectivity is crucial for their application in areas such as crystal engineering, where they are used to design materials with specific structural and functional properties. researchgate.net

Table 2: Functional Groups of 2-(Dimethylamino)-4-methyl-5-aminopyridine and Their Role in Complementary Binding

| Functional Group | Position | Type of Interaction Site | Potential Complementary Partner Feature |

| Pyridine Nitrogen | 1 | Hydrogen Bond Acceptor, Lewis Base | Hydrogen Bond Donor (e.g., -OH, -NH), Lewis Acid |

| Dimethylamino Group | 2 | Weak Hydrogen Bond Acceptor | Weak Hydrogen Bond Donor |

| Methyl Group | 4 | Hydrophobic/Van der Waals | Hydrophobic pocket or surface |

| Amino Group | 5 | Hydrogen Bond Donor | Hydrogen Bond Acceptor (e.g., C=O, -O-) |

Future Perspectives and Emerging Research Avenues for 2 Dimethylamino 4 Methyl 5 Aminopyridine 3hcl

Advancements in Synthetic Methodologies for Complex Aminopyridine Structures

The synthesis of highly substituted pyridines, particularly those with multiple amino groups, has historically presented significant challenges, often requiring harsh reaction conditions and resulting in low yields. However, recent innovations in synthetic organic chemistry are paving the way for more efficient and selective access to complex aminopyridine structures.

Future synthetic strategies for 2-(Dimethylamino)-4-methyl-5-aminopyridine and its derivatives will likely leverage transition-metal-catalyzed cross-coupling reactions . Palladium-catalyzed methods, for instance, have become a powerful tool for carbon-nitrogen bond formation in the synthesis of aminopyridines. These methods offer a high degree of control over the position of amination on the pyridine (B92270) ring. Similarly, copper-catalyzed amination reactions, sometimes performed under microwave irradiation, provide an efficient means for introducing amino groups onto pyridine backbones, even in aqueous media. nih.gov

One-pot multicomponent reactions (MCRs) are also emerging as a highly efficient strategy for the construction of polysubstituted pyridines. researchgate.netnih.gov These reactions, which combine three or more starting materials in a single synthetic operation, offer numerous advantages, including reduced reaction times, minimal waste production, and high atom economy. The development of novel MCRs, potentially utilizing nanocatalysts, could provide a direct and streamlined route to the 2-(Dimethylamino)-4-methyl-5-aminopyridine core structure. rsc.org For instance, a tandem one-pot method involving the Blaise reaction intermediate has been developed for the selective synthesis of polysubstituted pyridines. nih.gov

Furthermore, the direct C-H functionalization of pyridine rings is a rapidly advancing field that holds immense promise. uni-muenster.de This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of substituents onto the pyridine scaffold. Researchers are actively developing new catalytic systems that can selectively activate and functionalize specific C-H bonds on the pyridine ring, which could be instrumental in diversifying the derivatives of 2-(Dimethylamino)-4-methyl-5-aminopyridine.

A potential synthetic pathway to a precursor of the target molecule is suggested by the synthesis of 2-dimethylamino-5-methyl-pyridine. This process involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt, which is then reacted with hydrogen bromide. google.com Further functionalization at the 5-position would be necessary to introduce the second amino group.

| Synthetic Strategy | Key Advantages | Potential for 2-(Dimethylamino)-4-methyl-5-aminopyridine Synthesis |

| Transition-Metal Catalysis | High selectivity and efficiency for C-N bond formation. acs.org | Precise introduction of the 5-amino group onto a 2-(dimethylamino)-4-methylpyridine precursor. |

| Multicomponent Reactions | High atom economy, reduced waste, and operational simplicity. researchgate.netnih.gov | Direct, one-pot synthesis of the core polysubstituted pyridine structure from simple starting materials. |

| C-H Functionalization | Avoids pre-functionalization, allows for direct modification of the pyridine ring. uni-muenster.de | Late-stage diversification of the 2-(Dimethylamino)-4-methyl-5-aminopyridine scaffold to create novel derivatives. |

Integration of Advanced Computational and Experimental Approaches in Molecular Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and materials science. For a molecule like 2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl, this integrated approach can accelerate the identification of its potential biological targets and guide the design of more potent and selective derivatives.

Molecular docking simulations are a powerful tool for predicting the binding orientation and affinity of a small molecule to the active site of a biological target, such as an enzyme or receptor. mdpi.comnih.gov By computationally screening 2-(Dimethylamino)-4-methyl-5-aminopyridine against libraries of known protein structures, researchers can generate hypotheses about its potential mechanism of action. For example, docking studies on other aminopyridine derivatives have been used to explore their potential as inhibitors of various enzymes.

Quantitative Structure-Activity Relationship (QSAR) modeling provides another layer of in silico analysis. mdpi.com By correlating the structural features of a series of aminopyridine analogs with their biological activity, QSAR models can identify the key molecular properties that govern their function. This information is invaluable for rationally designing new derivatives with improved properties. While specific QSAR studies on 2-(Dimethylamino)-4-methyl-5-aminopyridine are not yet available, the principles can be readily applied once initial biological data is obtained.

These computational predictions must be followed by rigorous experimental validation. High-throughput screening (HTS) can be used to experimentally test the predictions from molecular docking and identify initial hit compounds. Subsequent detailed biological assays can then confirm the mechanism of action and determine the potency and selectivity of the compound. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern molecular design and will be critical in unlocking the full potential of 2-(Dimethylamino)-4-methyl-5-aminopyridine and its analogs.

| Computational Technique | Application in Molecular Design | Relevance to 2-(Dimethylamino)-4-methyl-5-aminopyridine |

| Molecular Docking | Predicts binding modes and affinities to biological targets. mdpi.com | Hypothesis generation for potential protein targets and mechanisms of action. |

| QSAR Modeling | Correlates chemical structure with biological activity to guide optimization. mdpi.com | Rational design of more potent and selective derivatives once initial activity is identified. |

| Molecular Dynamics | Simulates the dynamic behavior of molecule-target complexes over time. mdpi.com | Understanding the stability of interactions and the impact of molecular flexibility on binding. |

Exploration of Novel Applications and Interdisciplinary Research Opportunities for Aminopyridine Scaffolds

The inherent chemical properties of the aminopyridine scaffold make it a versatile building block for a wide range of applications, spanning from medicinal chemistry to materials science. The unique substitution pattern of 2-(Dimethylamino)-4-methyl-5-aminopyridine suggests several exciting avenues for interdisciplinary research.

In medicinal chemistry , polysubstituted pyridines are known to exhibit a broad spectrum of biological activities. pharmaguideline.com For instance, 2,4,5-substituted pyrimidines have been identified as a new class of tubulin polymerization inhibitors with significant antiproliferative activity against cancer cells. acs.org The structural similarity suggests that 2-(Dimethylamino)-4-methyl-5-aminopyridine could be investigated for similar anticancer properties. Furthermore, aminopyridine derivatives have been explored as antibacterial and antiviral agents, highlighting the potential for this compound in infectious disease research. nih.govnih.gov The diaminopyridine motif is also a key feature in ligands designed for metal-ion interaction, which could have applications in sensing or chelation therapy. nih.govacs.org

Beyond medicine, aminopyridine scaffolds are finding use in materials science . The nitrogen atoms in the pyridine ring and the amino substituents can act as coordination sites for metal ions, making them suitable for the construction of metal-organic frameworks (MOFs) or coordination polymers. google.com These materials can have applications in gas storage, catalysis, and sensing. Additionally, the incorporation of aminopyridine units into polymer backbones can impart specific properties, such as thermal stability or altered electronic characteristics. mdpi.com The potential for 2-(Dimethylamino)-4-methyl-5-aminopyridine to act as a monomer or a functionalizing agent in polymer chemistry is an area ripe for exploration.

The future of research on this compound will likely be characterized by a highly interdisciplinary approach , bringing together synthetic chemists, computational modelers, biologists, and materials scientists. Such collaborations will be essential to fully elucidate the fundamental properties of this molecule and to translate those properties into innovative applications.

Q & A

Q. What are the key considerations for synthesizing 2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl to ensure high purity?

- Methodological Answer : Synthesis requires careful selection of protecting groups for the amino and dimethylamino moieties to prevent undesired side reactions. For example, tert-butoxycarbonyl (Boc) groups can shield amines during alkylation or acylation steps . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid decomposition; anhydrous solvents like acetonitrile (ACN) or dimethylformamide (DMF) are recommended to minimize hydrolysis . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (with trifluoroacetic acid (TFA) as a mobile phase modifier) ensures removal of unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve proton environments, particularly distinguishing aromatic protons (δ 6.5–8.5 ppm) and dimethylamino groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₁₅N₃·3HCl) .

- Elemental Analysis : Quantify chloride content via ion chromatography to verify stoichiometry of the hydrochloride salt .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation and photolysis. Desiccants like silica gel are critical to avoid clumping. Thermal gravimetric analysis (TGA) data from similar pyridine derivatives suggest stability up to 150°C, but prolonged exposure to >40°C accelerates decomposition .

Advanced Research Questions

Q. How does this compound function as a co-initiator in photopolymerization systems, and how can its reactivity be optimized?

- Methodological Answer : In resin systems, this compound acts as a co-initiator with camphorquinone (CQ), where the dimethylamino group facilitates electron transfer. A 1:2 CQ/amine molar ratio maximizes the degree of conversion (DC), as shown in analogous studies with 2-(dimethylamino) ethyl methacrylate . Kinetic studies using real-time FTIR or photo-DSC are recommended to track DC and adjust light intensity (e.g., 600–1000 mW/cm²) for optimal radical generation .

Q. How can researchers resolve contradictions in catalytic efficiency when varying amine concentrations in redox-initiated systems?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., amine oxidation or radical quenching). Systematic titration of amine concentration (0.1–1.0 wt%) paired with cyclic voltammetry can identify redox potentials favoring initiation over side pathways. For example, higher amine concentrations (>0.5 wt%) in resin cements improved mechanical properties but reduced DC due to viscosity-driven diffusion limits . Design experiments using a Box-Behnken model to isolate variables like amine ratio, initiator type, and oxygen inhibition .

Q. What advanced spectroscopic methods address challenges in detecting trace impurities in this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to distinguish impurities (e.g., dechlorinated byproducts).

- 2D NMR (COSY, HSQC) : Maps coupling networks to identify structural analogs (e.g., methyl positional isomers) .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface chloride content, critical for batch consistency in hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.